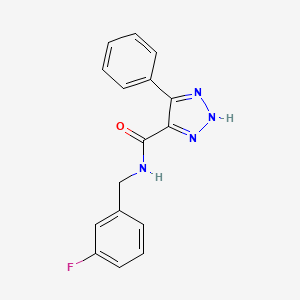
N-(3-fluorobenzyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(3-fluorobenzyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide” is a complex organic compound. It contains a triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. It also has a carboxamide group (-CONH2), a phenyl group (a ring of six carbon atoms, often represented as -Ph), and a fluorobenzyl group (a benzene ring with a fluorine atom and a methyl group attached) .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the triazole ring, the attachment of the phenyl group, and the introduction of the fluorobenzyl group. The exact methods would depend on the starting materials and the specific conditions required for each reaction. For example, the synthesis of similar compounds often involves reactions like nucleophilic substitution, reduction, and cyclization .Chemical Reactions Analysis
This compound, like other organic compounds, would be expected to undergo a variety of chemical reactions. The specific reactions would depend on the conditions and the other compounds present. For example, the carboxamide group could potentially undergo hydrolysis, and the triazole ring could participate in various cycloaddition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the fluorine atom could potentially increase its stability and affect its reactivity. The carboxamide group could contribute to its solubility in water, and the phenyl group could influence its interactions with other organic compounds .Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
Research has shown considerable interest in the synthesis and structural analysis of triazole derivatives due to their promising biological activities. For instance, the study by Saleem et al. (2018) focused on the facile synthesis, crystal structure, and biological activities of 4-(2-fluorophenyl)-3-(3-methoxybenzyl)-1H-1,2,4-triazol-5(4H)-one. This work underscores the importance of triazole moieties in medicinal chemistry, supported by X-ray diffraction (XRD) and density functional theory (DFT) analysis for understanding drug binding mechanisms and their action modes (Saleem et al., 2018).
Biological Activities and Applications
The biological evaluation of triazole derivatives has shown moderate to good antimicrobial activities against various bacterial and fungal strains, as highlighted in the study by Jadhav et al. (2017). This research demonstrates the antimicrobial potential of 1,4-disubstituted 1,2,3-triazole derivatives, showcasing their application in addressing resistance to conventional antibiotics (Jadhav et al., 2017).
Furthermore, triazole derivatives have been investigated for their antitumor activities. The study by Hao et al. (2017) on 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide illustrates the potential of these compounds in inhibiting cancer cell proliferation, indicating their relevance in the development of new anticancer therapies (Hao et al., 2017).
Direcciones Futuras
Given the presence of several functional groups that are commonly found in medicinal chemistry, this compound could potentially be of interest for future research. For example, modifications of the triazole ring or the carboxamide group could lead to compounds with novel properties or biological activities .
Propiedades
IUPAC Name |
N-[(3-fluorophenyl)methyl]-5-phenyl-2H-triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN4O/c17-13-8-4-5-11(9-13)10-18-16(22)15-14(19-21-20-15)12-6-2-1-3-7-12/h1-9H,10H2,(H,18,22)(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZEKHAPPKIJWRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNN=C2C(=O)NCC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluorobenzyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

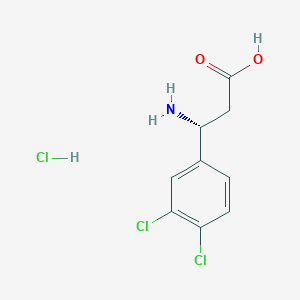
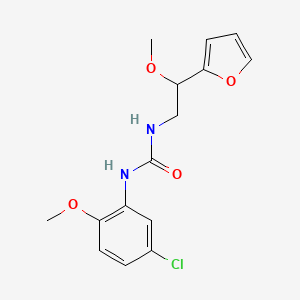
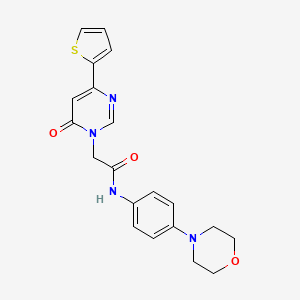

![1-{[4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}-4-(3-thienylcarbonyl)piperazine](/img/structure/B2676269.png)
![N-(2-methylbenzo[d]thiazol-6-yl)-4-tosylbutanamide](/img/structure/B2676272.png)
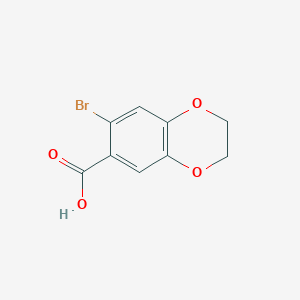
![4-[5-(2-Methoxyethyl)-1,2,4-oxadiazol-3-yl]benzoic acid](/img/structure/B2676274.png)
![2,5-Dioxaspiro[3.4]octan-6-ylmethanamine](/img/structure/B2676275.png)
![(1R,5S)-8-((4-ethoxy-3-methylphenyl)sulfonyl)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2676279.png)


![2,4-Dimethyl-6-[3-(triazol-2-yl)azetidin-1-yl]pyrimidine](/img/structure/B2676284.png)
![Methyl 2-formylimidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B2676286.png)